![molecular formula C19H18N2O6S B3303012 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919667-09-7](/img/structure/B3303012.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazolidinone ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzodioxole and thiazolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is unique due to its combination of a benzodioxole ring and a thiazolidinone ring, which are not commonly found together in other compounds. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for further research and development.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that presents significant interest in medicinal chemistry due to its unique structural features. The compound combines a benzodioxole moiety with a thiazolidinone ring and a benzamide group, suggesting potential biological activity that warrants detailed investigation.
Chemical Structure
The compound's IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. The molecular formula is C19H18N2O6S, with a molecular weight of 398.42 g/mol. The chemical structure is characterized by:
- A benzodioxole ring , which is known for its role in various bioactive compounds.
- A thiazolidinone ring , which has been associated with anti-inflammatory and anti-cancer activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The mechanism may include:
- Inhibition of Enzyme Activity : The thiazolidinone component may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The benzodioxole moiety could interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity Studies
Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Anticancer Activity
Research indicates that compounds containing thiazolidinone structures exhibit anticancer properties. For instance:
- Case Study : A study on thiazolidinones demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that our compound may possess similar properties.
Anti-inflammatory Effects
Compounds derived from benzodioxole have shown anti-inflammatory effects in various models:
- Case Study : A related benzodioxole derivative was found to reduce pro-inflammatory cytokines in vitro . This supports the hypothesis that our compound could modulate inflammatory responses.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:
Compound Name | Structure Features | Reported Activity |
---|---|---|
N-Methyl-N-(1,3-benzodioxol-5-yl)-2-butanamine | Benzodioxole + Amine | Neuroprotective |
4-(2H-Benzodioxol)butanamide | Benzodioxole + Amide | Antioxidant |
Thiazolidinone Derivative | Thiazolidinone Ring | Anticancer |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-12-10-28(24,25)21(19(12)23)15-4-2-3-14(8-15)18(22)20-9-13-5-6-16-17(7-13)27-11-26-16/h2-8,12H,9-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYLHTKQTVPJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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